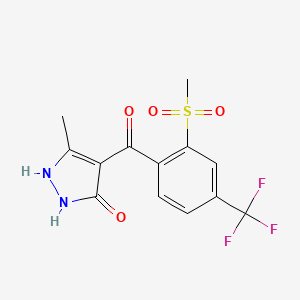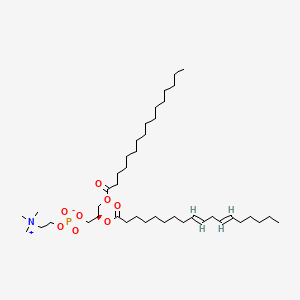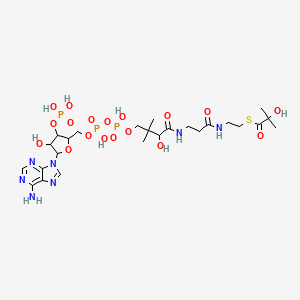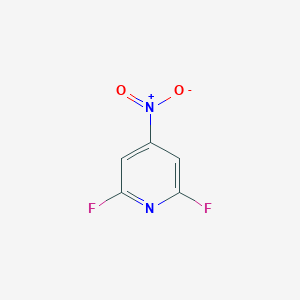
sodium fluoromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium fluoromethanesulfinate is a chemical compound used in various applications, including as a reagent in synthetic chemistry .
Synthesis Analysis
This compound has been used in the synthesis of biologically interesting tri/difluoromethylated chromones and their heteroatom analogues . The synthesis process involves the reaction of chromones and their heteroatom analogues with CF3SO2Na or HCF2SO2Na in the presence of tert-butyl hydroperoxide under mild conditions .
Chemical Reactions Analysis
This compound has been used in the fluoromethylation of various aryls, aryl boronic acids, alkenes, and alkynes . It has also been used in the trifluoromethylation of unactivated arenes and heteroarenes .
Scientific Research Applications
High-Voltage Aqueous Electrolytes for Sodium-Ion Batteries
Sodium bis(fluorosulfonyl)imide-based aqueous electrolytes, including compounds related to sodium fluoromethanesulfinate, have been shown to be effective in creating high-voltage rechargeable aqueous sodium-ion batteries. These electrolytes demonstrate a wide electrochemical stability window, which is crucial for battery performance (Kühnel, Reber, & Battaglia, 2017).
Decomposition Mechanisms in Aqueous Environments
Research on sodium hydroxymethanesulfinate, a compound similar to this compound, has shown that it decomposes rapidly in acidic environments, leading to the production of sulfur dioxide and other products. This decomposition process is essential for understanding the stability and reactivity of related compounds (Makarov et al., 1999).
Radical Fluoroalkylation of Isocyanides
In synthetic chemistry, this compound derivatives have been used as efficient radical fluoroalkylation reagents. These compounds facilitate the preparation of fluorinated organic compounds, which are important in various chemical industries (Fang et al., 2017).
Synthesis of β-Azido Sulfonates or Fluorinated Alkanes
Copper-catalyzed reactions involving sodium sulfinates, including this compound derivatives, have been developed for the synthesis of β-azidosulfonates and azido fluoroalkylated products. These compounds are key intermediates in organic synthesis and pharmaceutical research (Xiong, Sun, & Zhang, 2018).
Room-Temperature Sodium–Sulfur Batteries
The development of room-temperature sodium–sulfur batteries has been advanced using electrolyte systems containing sodium bis(fluorosulfonyl)imide, a compound closely related to this compound. This research is pivotal for enhancing the safety and efficiency of large-scale energy storage solutions (Xu et al., 2018).
Fluoroalkylative Aryl Migration
The use of sodium di- and monofluoroalkanesulfinates, related to this compound, demonstrates the potential in organic synthesis, particularly in fluoroalkylation/aryl migration reactions. These reactions are significant in the development of new organic compounds (He et al., 2015).
Extremely Stable Sodium Metal Batteries
Research involving sodium bis(fluorosulfonyl)imide, related to this compound, has led to the development of highly stable sodium metal batteries. These batteries show promising results in terms of high Coulombic efficiency and stable cycling, which are crucial for renewable energy applications (Zheng et al., 2018).
Mechanism of Action
Target of Action
Sodium fluoromethanesulfinate primarily targets chromones and their heteroatom analogues . These targets play a significant role in various biological processes, including cellular signaling, metabolism, and gene expression.
Mode of Action
The compound interacts with its targets through a process known as direct fluoromethylation . This involves the generation of an electrophilic tri/difluoromethyl radical, which then undergoes radical substitution with chromones and their heteroatom analogues . The resulting changes include the introduction of fluoromethyl groups into the target molecules, altering their chemical properties and biological activities.
Biochemical Pathways
The direct fluoromethylation process affects several biochemical pathways. The introduction of fluoromethyl groups can influence the activity of chromones and their heteroatom analogues, potentially affecting downstream effects such as signal transduction, metabolic processes, and gene expression . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of chromones and their heteroatom analogues through direct fluoromethylation . This can lead to changes in the biological activities of these molecules, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of tert-butyl hydroperoxide under mild conditions facilitates the reaction of the compound with chromones and their heteroatom analogues . .
Safety and Hazards
Future Directions
Sodium fluoromethanesulfinate, as a fluorination reagent, has potential applications in the synthesis of various fluorinated compounds, which are of interest in medicinal chemistry and pharmaceutical industries . Further research and development are needed to explore its full potential.
Biochemical Analysis
Biochemical Properties
Sodium fluoromethanesulfinate plays a crucial role in biochemical reactions, particularly in the process of difluoromethylation . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is largely based on the generation of electrophilic difluoromethyl radicals .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action involves the generation of electrophilic difluoromethyl radicals, which then undergo radical substitution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Properties
IUPAC Name |
sodium;fluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSSKREIDWEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661836-10-7 |
Source


|
| Record name | Sodium fluoromethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)





![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)


![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
